Boc-His(Tos)-OH

Racemization Coupling reagents Chiral purity

Boc-His(Tos)-OH (CAS 35899-43-5) is the standard building block for incorporating histidine residues via Boc SPPS. The Tos group on the imidazole side chain prevents nucleophilic side reactions and racemization during coupling, remaining stable through repetitive TFA Boc-deprotection yet cleaved efficiently during final HF or TFA deprotection. This orthogonality minimizes deletion sequences and preserves chiral purity, which is critical for bioactive peptides such as hormones and enzyme inhibitors. Its high solubility in ethanol (50 mg/mL) enables homogeneous solution-phase coupling without high-boiling solvents, simplifying workup versus less soluble alternatives like Boc-His(Dnp)-OH. Supplied at ≥98% purity (HPLC/TLC) with verified optical rotation, it ensures reproducible coupling efficiency and reduces purification burdens. Choose Boc-His(Tos)-OH for reliable, high-fidelity histidine incorporation in peptide therapeutics, diagnostics, and peptide-oligonucleotide conjugate research.

Molecular Formula C18H23N3O6S
Molecular Weight 409,46 g/mole
CAS No. 35899-43-5
Cat. No. B558301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Tos)-OH
CAS35899-43-5
SynonymsBoc-His(Tos)-OH; 35899-43-5; Boc-L-His(Tos)-OH; Boc-His(Tos); Boc-L-Histidine(Tosyl); (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoicacid; AmbotzBAA1153; PubChem7363; AC1O5ALD; SCHEMBL3912355; MolPort-003-983-036; Nalpha-Boc-tele-tosyl-L-histidine; N|A-Boc-N(im)-tosyl-L-histidine; ACT07983; ZINC6489919; CB-340; FC1230; MFCD00065967; AKOS015924156; AJ-56244; AK-45996; KB-48305; SC-03813; AB0006271; FT-0081977
Molecular FormulaC18H23N3O6S
Molecular Weight409,46 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1
InChIKeyDCLJSEPKYJSEHW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(Tos)-OH (CAS 35899-43-5) for Boc SPPS: Technical Specifications and Key Comparators for Procurement


Boc-His(Tos)-OH (N-α-t-Boc-N-im-tosyl-L-histidine, CAS 35899-43-5) is a protected histidine derivative designed for use in Boc solid-phase peptide synthesis (Boc SPPS). The compound incorporates a tert-butoxycarbonyl (Boc) group at the α-amino position and a p-toluenesulfonyl (Tos) group on the imidazole side chain to prevent nucleophilic side reactions and suppress racemization during chain assembly [1]. Typical specifications from major suppliers include ≥98% purity (TLC/HPLC), optical rotation [α]20/D +16±1° (c=1% in methanol), and solubility in ethanol (50 mg/mL) . This protected building block is routinely used for the incorporation of histidine residues into peptide chains, and its performance profile relative to alternative histidine derivatives (e.g., Boc-His(Dnp)-OH, Boc-His(Bom)-OH, Boc-His-OH) or unprotected histidine dictates its selection in research and manufacturing workflows.

Why Unprotected Histidine or Alternative Protected Forms Cannot Replace Boc-His(Tos)-OH in Boc SPPS


Histidine's imidazole side chain acts as a nucleophile and base, making unprotected histidine (e.g., Boc-His-OH) prone to racemization and intramolecular cyclization during peptide coupling, leading to significant loss of chiral purity and formation of deletion sequences [1]. While alternative protecting groups like Dnp (2,4-dinitrophenyl) and Bom (benzyloxymethyl) also address imidazole reactivity, they introduce distinct cleavage requirements and side-reaction profiles that are incompatible with standard Boc SPPS workflows: Dnp requires nucleophilic thiolysis before HF cleavage, and Bom generates formaldehyde that necessitates scavengers [2]. The Tos group is specifically selected because it remains stable under the repetitive TFA treatments used for Boc removal yet is cleaved efficiently during final HF or TFA deprotection, minimizing additional purification burdens [3]. Direct substitution with a different protected histidine derivative without verifying quantitative performance metrics can compromise yield, stereochemical purity, and overall synthetic success.

Quantitative Differentiation Evidence for Boc-His(Tos)-OH vs. Closest Analogs


Racemization Suppression: BOP vs. DCC Coupling with Boc-His(Tos)-OH

A direct head-to-head study demonstrated that coupling Boc-His(Tos)-OH using BOP reagent (3 equiv. DIEA) results in significantly less racemization than coupling with DCC under identical conditions. When DIEA is increased to 9 equivalents, the epimer formation reaches approximately 3% [1].

Racemization Coupling reagents Chiral purity Boc SPPS

Solubility Profile: Boc-His(Tos)-OH vs. Boc-His(Dnp)-OH in Ethanol and DMSO

Boc-His(Tos)-OH exhibits clear solubility in ethanol at 50 mg/mL, a concentration that supports solution-phase activation and coupling. In contrast, Boc-His(Dnp)-OH shows negligible solubility in ethanol (<2.58 mg/mL) and requires DMSO (≥42.1 mg/mL) for dissolution .

Solubility Solvent compatibility Formulation Peptide synthesis

Deprotection Orthogonality and Side Reactions: Tos vs. Dnp vs. Bom Protection

The Tos group is stable to TFA deprotection cycles and is removed during final HF cleavage without requiring additional scavengers. In contrast, Dnp must be removed by nucleophilic thiolysis prior to HF, and Bom generates formaldehyde during cleavage, necessitating scavengers like MeONH2·HCl [1][2].

Deprotection HF cleavage Scavengers Side reactions

Purity and Specification Control for Reproducible Synthesis

Commercial Boc-His(Tos)-OH is supplied with ≥98% purity (HPLC/TLC) and an optical rotation specification of [α]20/D +16±1° (c=1% in methanol) . This level of purity and chiral definition ensures batch-to-batch consistency and minimizes the introduction of impurities that could compromise peptide yield or activity.

Purity Quality control Optical rotation Batch consistency

Compatibility with Peptide-Oligonucleotide Conjugate Synthesis

Boc-His(Tos)-OH has been successfully employed in the on-line solid-phase synthesis of peptide-oligonucleotide conjugates using pentafluorophenyl active esters, yielding pure hybrid molecules under mild basic deprotection conditions [1].

Bioconjugation Peptide-oligonucleotide Solid-phase Artificial nucleases

Procurement-Driven Application Scenarios for Boc-His(Tos)-OH (CAS 35899-43-5)


Boc SPPS of Peptides Containing Histidine Residues

Boc-His(Tos)-OH is the standard building block for incorporating histidine into peptides via Boc SPPS. Its Tos protection prevents imidazole-mediated side reactions and racemization during coupling, enabling the synthesis of high-purity peptides for research, diagnostic, and therapeutic use. Procurement of high-purity (≥98%) material with defined optical rotation ensures reproducible coupling efficiency and minimizes purification challenges .

Racemization-Sensitive Peptide Therapeutics

For peptides where stereochemical integrity is critical for biological activity (e.g., peptide hormones, enzyme inhibitors), Boc-His(Tos)-OH coupled with BOP reagent provides a validated route to minimize epimerization. The Forest et al. study demonstrates that under optimized conditions (3 equiv. DIEA), racemization is suppressed relative to DCC coupling, preserving the L-configuration of histidine [1].

Peptide-Oligonucleotide Conjugate Synthesis

Researchers developing peptide-oligonucleotide conjugates, such as artificial nucleases, can reliably use Boc-His(Tos)-OH in on-line solid-phase protocols with pentafluorophenyl active esters. The compound's compatibility with mild basic deprotection conditions allows for the preparation of pure hybrid molecules without degradation of sensitive oligonucleotide moieties [2].

Solution-Phase Peptide Synthesis Requiring Ethanol-Compatible Protected Amino Acids

When solution-phase peptide synthesis is preferred or required, Boc-His(Tos)-OH's high solubility in ethanol (50 mg/mL) enables homogeneous coupling reactions without the need for high-boiling or difficult-to-remove solvents like DMSO. This simplifies workup and improves overall process efficiency compared to less ethanol-soluble alternatives such as Boc-His(Dnp)-OH .

Technical Documentation Hub

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